Electronic Density of States (DOS) at the Fermi Level: Cd₃Mg vs. Mg₃Cd
First-principles pseudopotential calculations reveal a significant difference in the electronic density of states at the Fermi level, N(E_F), between isostructural Cd₃Mg and Mg₃Cd. This parameter is critical for predicting electronic heat capacity and electron-phonon coupling strength [1].
| Evidence Dimension | Electronic Density of States at Fermi Level N(E_F) |
|---|---|
| Target Compound Data | Calculated N(E_F) for Cd₃Mg |
| Comparator Or Baseline | Calculated N(E_F) for Mg₃Cd |
| Quantified Difference | Cd₃Mg exhibits a distinct peak structure in its DOS curve near E_F relative to Mg₃Cd, leading to a quantifiably different value of N(E_F) (exact numerical value not explicitly tabulated in available abstract). |
| Conditions | First-principles pseudopotential calculations at T = 0 K |
Why This Matters
A different N(E_F) directly translates to a different electronic specific heat coefficient (γ) and electron-phonon coupling parameter (λ), which are key differentiators for applications in low-temperature physics research.
- [1] Khotkevich, V. V., & Grechnev, G. E. (1992). Electronic structure of intermetallic compounds in the Cd–Mg system. Soviet Journal of Low Temperature Physics, 18(8), 619–625. View Source
